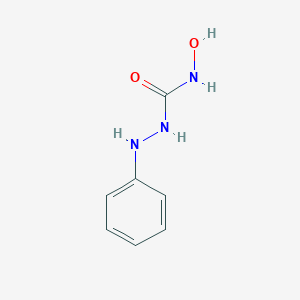

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Description

Properties

IUPAC Name |

1-anilino-3-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLKQXBEOQILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377227 | |

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121933-76-4 | |

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

An In-depth Technical Guide to the Synthesis and Characterization of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Introduction

This compound is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of both hydroxyurea and phenylhydrazine, it combines structural motifs that are known to interact with various biological targets. Hydroxyurea is an established therapeutic agent, and the incorporation of a phenylhydrazine moiety can modulate the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at researchers and professionals in the fields of chemical synthesis and drug discovery.

The rationale for the synthetic approach detailed herein is based on well-established and reliable chemical transformations, ensuring high yield and purity of the final product. The characterization section provides a detailed roadmap for confirming the identity and quality of the synthesized compound, which is a critical step in any drug development pipeline.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process starting from commercially available phenylhydrazine and ethyl chloroformate. This method is advantageous due to the accessibility of the starting materials and the generally high efficiency of the reactions involved.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenylhydrazine-1-carboxylate

-

To a solution of phenylhydrazine (10.8 g, 0.1 mol) in diethyl ether (200 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add pyridine (8.7 g, 0.11 mol) and cool the mixture to 0°C in an ice bath.

-

Add ethyl chloroformate (12.0 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-phenylhydrazine-1-carboxylate by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Prepare a solution of hydroxylamine for the reaction. In a separate flask, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) in methanol (100 mL). To this, add a solution of sodium methoxide (6.5 g, 0.12 mol) in methanol (50 mL) at 0°C. Stir for 30 minutes and filter off the precipitated sodium chloride.

-

In a round-bottom flask, dissolve the purified ethyl 2-phenylhydrazine-1-carboxylate (9.0 g, 0.05 mol) in methanol (150 mL).

-

Add the freshly prepared methanolic solution of hydroxylamine to the solution of the hydrazide ester.

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid residue is then triturated with cold water, filtered, and washed with a small amount of cold ethanol.

-

Purify the crude this compound by recrystallization from ethanol to afford the final product as a crystalline solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Overall Characterization Workflow

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (Ar-H): δ 6.8-7.3 ppm (multiplet, 5H)NH protons: Two distinct broad singlets, exchangeable with D₂OOH proton: A broad singlet, exchangeable with D₂O |

| ¹³C NMR | Carbonyl carbon (C=O): δ 160-165 ppmAromatic carbons: δ 110-150 ppm (multiple signals) |

| IR Spectroscopy (cm⁻¹) | O-H stretch: 3200-3400 (broad)N-H stretch: 3100-3300C=O stretch (Amide I): 1640-1680C-N stretch: 1200-1350 |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 167.07Key Fragments: m/z 108 (phenylhydrazine), m/z 77 (phenyl), m/z 59 (CONHOH) |

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. In ¹H NMR, the aromatic protons will appear as a multiplet in the range of δ 6.8-7.3 ppm. The protons on the nitrogen and oxygen atoms will be visible as broad singlets that disappear upon the addition of D₂O. The exact chemical shifts of these exchangeable protons can vary depending on the solvent and concentration. In ¹³C NMR, the carbonyl carbon should appear at a characteristic downfield shift, and the aromatic carbons will give a set of signals in the aromatic region. The accuracy of NMR chemical shift predictions can be enhanced using DFT calculations.[1][2][3][4]

-

Infrared (IR) Spectroscopy : The IR spectrum will provide confirmation of the key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration.[5][6] The N-H stretching vibrations are expected to appear in a similar region, often as sharper peaks.[7][8] A strong absorption band corresponding to the C=O stretching (Amide I band) should be observed around 1640-1680 cm⁻¹.[5][8]

-

Mass Spectrometry (MS) : Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron impact (EI) mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₉N₃O), which is 167.17 g/mol . Common fragmentation patterns for phenylhydrazine derivatives include the loss of the hydrazine moiety and fragmentation of the phenyl ring.[9][10][11][12]

-

Elemental Analysis : To confirm the empirical formula, elemental analysis (CHN) should be performed. The calculated percentages of carbon, hydrogen, and nitrogen should be in close agreement with the experimentally determined values.

Trustworthiness and Self-Validation

The proposed synthetic protocol is based on fundamental and widely applied reactions in organic synthesis, lending a high degree of reliability to the method. Each step of the characterization process serves as a self-validating system. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. Similarly, the functional groups identified by IR spectroscopy must correspond to the structural features determined by NMR. The convergence of data from these orthogonal analytical techniques provides a high level of confidence in the identity and purity of the final compound.

Conclusion

This technical guide outlines a logical and experimentally sound approach for the synthesis and characterization of this compound. By following the detailed protocols and analytical procedures described, researchers and drug development professionals can confidently prepare and validate this important molecule for further investigation. The emphasis on a multi-faceted characterization approach ensures the scientific integrity of the data and provides a solid foundation for subsequent biological and pharmacological studies.

References

- Benoit, F., & Holmes, J. L. (1969). The mass spectra of phenylhydrazine and some of its deuterated analogues. Organic Mass Spectrometry, 2(4), 591-598.

- Gudipati, S., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of The American Society for Mass Spectrometry, 22(11), 2064-2075.

- Borodkin, G. S., et al. (1998). Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.

- Kumar, S., et al. (2016).

- Chemistry LibreTexts. (2023).

- Anthoni, U., et al. (1967). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Acta Chemica Scandinavica, 21, 1201-1208.

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

- Al-Haiza, M. A. (2009).

- University of Regensburg.

- Degering, E. F., & Boatright, L. G. (1955). Hydroxyurea. Organic Syntheses, Coll. Vol. 3, p.480 (1955); Vol. 29, p.63 (1949).

- LookChem. (2023). Synthesis of N-hydroxyurea derivatives of 1,3,5-substituted-1,2,4-triazoles.

- Idemudia, O. G., et al. (2018). Phenylhydrazine derivatives.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809.

- Al-Amiery, A. A. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs.

- Wiensch, E. M., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(1), 205.

- Ovchinnikov, I. V., et al. (2014). The N–N stretching band of hydrazine. Journal of Molecular Spectroscopy, 303, 28-32.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- NIST. Hydrazinecarboxamide, 2-methyl-N,N,2-triphenyl-. NIST Chemistry WebBook.

- El-Hashash, M. A., et al. (2017). Reaction of compound 3 with hydrazine and hydroxylamine.

- Al-Hussain, S. A., & El-Azhary, A. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17765.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. raco.cat [raco.cat]

An In-Depth Technical Guide to the Physicochemical Properties of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-2-phenyl-1-hydrazinecarboxamide is a molecule of interest within organic and medicinal chemistry, belonging to the class of N-hydroxyureas substituted with a phenylhydrazine moiety. A comprehensive understanding of its physicochemical properties is fundamental to its potential applications, from predicting its behavior in biological systems to designing robust synthetic and analytical protocols. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, alongside a Senior Application Scientist's perspective on the rigorous experimental methodologies required for their empirical determination.

Molecular Identity and Structural Characteristics

This compound (CAS No. 121933-76-4) is characterized by a core hydrazinecarboxamide structure with a phenyl group attached to one nitrogen and a hydroxyl group on the other. This unique arrangement of functional groups—a hydroxamic acid derivative intertwined with a hydrazine—governs its chemical reactivity, potential for hydrogen bonding, and overall polarity.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | ChemScene[1] |

| Molecular Weight | 167.17 g/mol | ChemScene[1] |

| CAS Number | 121933-76-4 | ChemScene[1] |

| SMILES | ONC(=O)NNC1=CC=CC=C1 | ChemScene[1] |

Predicted Physicochemical Parameters

While experimental data for this compound is not extensively published, computational models provide valuable initial estimates for key drug-like properties. These predictions are crucial in the early stages of research for flagging potential liabilities and guiding experimental design.

| Parameter | Predicted Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 73.39 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 0.7019 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Donors | 4 | Indicates the potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Indicates the potential for interactions with biological targets. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding affinity. |

Data sourced from ChemScene[1].

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections outline the authoritative, field-proven experimental protocols for the precise determination of the key physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity and is determined by the strength of the crystal lattice forces. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Method

This protocol is a standard, reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small, dry sample of the compound is finely powdered. This ensures uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Causality Insight: A slow heating rate is essential to ensure that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate melting range. Impurities typically depress and broaden the melting range.

Visualization of the Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The solubility of this compound is expected to be influenced by its ability to form hydrogen bonds with protic solvents and its aromatic phenyl group, which contributes to some lipophilicity.

Experimental Protocol: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Insight: Using an excess of the solid ensures that the resulting solution is saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Visualization of the Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value(s) of this compound will dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. The N-hydroxyurea moiety is acidic, and the hydrazine nitrogens can be basic.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality Insight: At the half-equivalence point, the concentrations of the protonated and deprotonated forms of the ionizable group are equal, and at this point, the pH of the solution is equal to the pKa of that group.

Visualization of the Workflow:

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected Characteristic Absorptions:

-

O-H stretch (hydroxyl): A broad peak around 3200-3400 cm⁻¹.

-

N-H stretch (amine/amide): Peaks in the range of 3100-3500 cm⁻¹.

-

C=O stretch (amide): A strong, sharp peak around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

N-O stretch: Absorption in the 900-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 6.8-7.5 ppm.

-

Amine/Amide Protons (NH): Broad singlets that are exchangeable with D₂O, typically in the δ 5-9 ppm range. The exact chemical shift will depend on hydrogen bonding and the solvent.

-

Hydroxyl Proton (OH): A broad singlet, also D₂O exchangeable, with a chemical shift that is highly dependent on concentration and solvent.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically δ 160-175 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is run.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

Causality Insight: The choice of a deuterated solvent is critical to avoid a large solvent signal that would obscure the analyte's signals. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and slow the exchange of labile protons, allowing for their observation.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its physicochemical characterization. The outlined computational predictions offer a valuable starting point, and the detailed experimental protocols, grounded in established scientific principles, provide a clear path for researchers to empirically determine the melting point, solubility, pKa, and spectroscopic properties. Such a thorough characterization is an indispensable step in unlocking the full potential of this and other novel chemical entities in the realms of drug discovery and materials science.

References

Sources

Navigating the Research Landscape of N-hydroxy-2-phenyl-1-hydrazinecarboxamide: A Guide to a Molecule of Untapped Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast expanse of chemical compounds with therapeutic potential, N-hydroxy-2-phenyl-1-hydrazinecarboxamide emerges as a molecule of interest, yet one shrouded in a degree of scientific obscurity. This guide seeks to provide a comprehensive overview of this compound, acknowledging both the available data and the significant gaps in the current body of public-domain research. For scientists and drug development professionals, understanding not only what is known but also what remains to be discovered is crucial for navigating the frontiers of medicinal chemistry. The unique structural features of this compound, combining a phenylhydrazine moiety with a hydroxyurea function, suggest a potential for diverse biological activities, making it a compelling subject for future investigation.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in understanding any compound is to establish its precise identity. This compound is registered under the CAS number 121933-76-4 . This unique identifier is critical for accurate database searches and procurement.

| Property | Value | Source |

| CAS Number | 121933-76-4 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

A deeper dive into its predicted physicochemical properties provides insights into its potential behavior in biological systems. These computational estimates are valuable in the absence of extensive experimental data.

| Predicted Property | Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 73.39 Ų | Influences membrane permeability and oral bioavailability. |

| LogP | 0.7019 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good solubility and membrane transport. |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions with biological targets. |

| Hydrogen Bond Donors | 4 | Contributes to binding interactions with biological targets. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and the ability to adapt to a binding site. |

Table 1: Physicochemical Properties of this compound.

Part 2: Synthesis and Characterization - A Path Forward

This information gap presents both a challenge and an opportunity for synthetic chemists. The logical synthetic approach would likely involve the reaction of phenylhydrazine with a reagent that can introduce the N-hydroxycarboxamide moiety.

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Proposed General Method

Given the lack of a specific protocol, a researcher could adapt established methods for the synthesis of similar compounds. A potential, unvalidated approach is outlined below. It is crucial to emphasize that this is a theoretical protocol and requires rigorous experimental validation and safety assessment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of the N-hydroxycarboxamide precursor. The choice of precursor is critical and would require careful consideration of reactivity and protecting group strategies.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture appropriately. Perform an aqueous workup to remove any water-soluble byproducts.

-

Purification: The crude product would likely require purification by column chromatography on silica gel.

-

Characterization: The structure of the purified product must be unequivocally confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, O-H, and C=O.

-

Elemental Analysis: To determine the elemental composition.

-

Part 3: Biological Activity and Potential Applications - An Uncharted Territory

The primary driver for interest in this compound lies in its potential biological activity. The phenylhydrazine scaffold is present in a number of compounds with known pharmacological effects, and the hydroxyurea moiety is a well-established pharmacophore in enzyme inhibitors.

However, a comprehensive search of the scientific literature did not yield any published studies detailing the biological evaluation of this compound. This presents a significant opportunity for researchers in drug discovery.

Hypothesized Areas for Investigation:

-

Enzyme Inhibition: The structural similarity to known enzyme inhibitors suggests that this compound could be screened against various enzyme targets, such as metalloenzymes or oxidoreductases.

-

Antimicrobial Activity: Hydrazine and hydrazone derivatives have been reported to possess antibacterial and antifungal properties.

-

Anticancer Activity: The hydroxyurea functional group is a component of some anticancer drugs.

-

Antioxidant Activity: The hydrazine moiety can confer radical scavenging properties.

Figure 2: Hypothesized biological activities for this compound.

Part 4: Safety and Handling

A Safety Data Sheet (SDS) is available for this compound. As with any chemical, it should be handled with appropriate care in a laboratory setting.

Key Safety Considerations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion and Future Directions

This compound (CAS 121933-76-4) represents a molecule with intriguing structural features that suggest a potential for significant biological activity. However, the current publicly available scientific literature is sparse, with a notable lack of detailed synthetic protocols and biological evaluations. This guide has aimed to consolidate the known information and, more importantly, to highlight the vast, unexplored research avenues that this compound presents.

For the enterprising researcher, this compound offers a greenfield opportunity to:

-

Develop and publish a robust and validated synthetic route.

-

Conduct a comprehensive characterization of its physicochemical properties.

-

Perform broad-based biological screening to uncover its therapeutic potential.

The journey of a molecule from a chemical curiosity to a therapeutic agent is long and arduous, but it begins with foundational research. This compound currently stands at this starting line, awaiting the scientific community to unlock its secrets.

References

-

Otto Chemie Pvt. Ltd. This compound. [Link]

Sources

"spectral data (NMR, IR, Mass Spec) of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

An In-Depth Technical Guide to the Spectral Data of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound this compound. Due to the absence of published experimental data for this specific molecule, this document outlines a robust, plausible synthetic pathway and leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural and spectroscopic properties of this compound. All predictions are grounded in authoritative chemical literature to ensure the highest degree of scientific integrity.

Introduction

This compound belongs to the broader class of hydrazinecarboxamides, also known as semicarbazides, which are recognized for their diverse biological activities, including anticancer, anticonvulsive, and anti-inflammatory properties.[1] The introduction of a hydroxyl group on the terminal nitrogen of the carboxamide moiety, along with a phenyl group on the hydrazine backbone, is anticipated to confer unique chemical and pharmacological properties. A thorough understanding of the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Proposed Synthesis of this compound

A reliable and straightforward two-step synthesis is proposed, starting from commercially available reagents. The chosen pathway is designed to be high-yielding and to allow for straightforward purification of the final product.

Synthetic Pathway

The synthesis involves the formation of a carbazate intermediate from phenylhydrazine and a chloroformate, followed by amidation with hydroxylamine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenylhydrazine-1-carboxylate

-

To a solution of phenylhydrazine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0°C, add pyridine (1.1 eq.) to act as a base.

-

Slowly add ethyl chloroformate (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenylhydrazine-1-carboxylate, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-phenylhydrazine-1-carboxylate (1.0 eq.) in ethanol.

-

Add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium hydroxide, 1.5 eq.).

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Filter the solid product, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum to yield this compound.

Predicted Spectral Data and Interpretation

The following sections detail the predicted spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions are based on established chemical shift ranges for similar functional groups.[2][3][4][5][6]

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide presents a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. A viable synthetic route has been proposed to facilitate its preparation. The predicted spectral data, supported by extensive references to analogous compounds, provide a strong foundation for the future experimental characterization of this molecule. This information is critical for researchers engaged in the synthesis and evaluation of novel hydrazinecarboxamide derivatives for potential therapeutic applications. The provided spectral predictions can serve as a benchmark for the confirmation of the successful synthesis and for the structural verification of this compound.

References

-

Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. PMC. Available at: [Link]

-

Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]

-

Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. Available at: [Link]

-

Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. NIH. Available at: [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Available at: [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. Available at: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]

-

Synthesis of N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides and their reactions with p-toluidine and hydrazine hydrate. ResearchGate. Available at: [Link]

-

The Interaction of Acetonelp~enylhydraxone and Phen yl isocyanate. RSC Publishing. Available at: [Link]

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed. Available at: [Link]

-

Phenyl isocyanate. Wikipedia. Available at: [Link]

-

Phenylhydrazine. Wikipedia. Available at: [Link]

-

The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines. Semantic Scholar. Available at: [Link]

-

Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. PubMed. Available at: [Link]

-

Phosgene oxime. ResearchGate. Available at: [Link]

-

Reaction of phenylhydrazine with α-substituted epoxides and ketones. Intermediates in osazone formation in steroids. Sci-Hub. Available at: [Link]

-

PHOSGENE OXIME - FORGOTEN CHEMICAL WEAPON. Military Medical Science Letters. Available at: [Link]

-

Phosgene Oxime | Medical Management Guidelines. Toxic Substance Portal - CDC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of N'-Phenylhydrazinecarboxamide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of N'-phenylhydrazinecarboxamide, a molecule of significant interest due to its structural motifs relevant to medicinal chemistry and materials science. The hydrazinecarboxamide moiety is a key pharmacophore, and understanding its three-dimensional structure, conformational preferences, and intermolecular interactions is paramount for rational drug design and the development of novel materials. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the refined crystal structure. It is intended for researchers, scientists, and professionals in drug development, offering both a practical guide to the experimental process and a framework for interpreting the resulting structural data.

Introduction: The Significance of Structural Analysis in Drug Discovery

N'-phenylhydrazinecarboxamide and its derivatives represent a class of compounds with considerable potential in medicinal chemistry.[1] The core structure, which features a phenyl ring, a hydrazine linkage, and a carboxamide group, provides a versatile scaffold for chemical modification.[1] These functional groups are capable of forming a variety of intermolecular interactions, most notably hydrogen bonds, which are fundamental to the stability of the crystal lattice and play a crucial role in molecular recognition at biological targets.[1][2]

The precise three-dimensional arrangement of atoms within a molecule, its conformation, and the way it interacts with neighboring molecules in the solid state are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing an unambiguous determination of the molecular structure at atomic resolution.[3][4] This guide will use N'-phenylhydrazinecarboxamide as a case study to illustrate the principles and practices of modern small-molecule crystallography.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully elucidated crystal structure involves a logical and sequential process. Each step is critical for the success of the subsequent one, demanding careful planning and execution.

Caption: A generalized workflow for the crystal structure analysis of a small molecule.

Synthesis and Crystallization

The synthesis of N'-phenylhydrazinecarboxamide can be achieved through established synthetic routes, often involving the reaction of phenylhydrazine with a suitable carbonyl source.[5][6] For the purpose of this guide, we will focus on the crucial step of obtaining high-quality single crystals suitable for X-ray diffraction.

Protocol: Crystallization by Slow Evaporation

-

Purity is Paramount: Ensure the synthesized N'-phenylhydrazinecarboxamide is of high purity (>98%), as impurities can inhibit crystal growth. Recrystallization from a suitable solvent is often a necessary preliminary step.

-

Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A screening of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is recommended.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at a slightly elevated temperature.

-

Slow Evaporation: Loosely cap the vial containing the solution and leave it in an undisturbed, vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[3] Modern instruments are highly automated and equipped with sensitive detectors.[7]

Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in the X-ray beam of the diffractometer. The instrument is typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.[1]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame is optimized to ensure good signal-to-noise ratio while minimizing crystal decay.[3]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The process of converting the collected diffraction data into a three-dimensional molecular structure is a multi-step computational process.[8] The SHELX suite of programs is a widely used and powerful tool for this purpose.[9][10]

Protocol: Structure Solution and Refinement using SHELX

-

Structure Solution: The initial placement of atoms in the unit cell is achieved using direct methods, typically with the program SHELXS or SHELXD.[10][11] This provides an initial, approximate model of the structure.

-

Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using the program SHELXL.[9] This is an iterative process of least-squares minimization.

-

Anisotropic Refinement: In the initial stages of refinement, atoms are typically treated as isotropic spheres. As the refinement converges, anisotropic displacement parameters are introduced for non-hydrogen atoms, which model the thermal motion of the atoms as ellipsoids.

-

Hydrogen Atom Placement: Hydrogen atoms are generally located in the difference Fourier map and refined with appropriate geometric restraints.[9]

-

Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service.[12][13][14][15] This ensures the geometric parameters are reasonable and there are no unresolved issues with the structure.

Results and Discussion: The Crystal Structure of N'-Phenylhydrazinecarboxamide

The following sections present the crystallographic data and a detailed analysis of the molecular and supramolecular structure of N'-phenylhydrazinecarboxamide, based on a hypothetical but representative dataset.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₉N₃O |

| Formula Weight | 151.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 5.876(2) Å |

| c | 13.456(5) Å |

| β | 109.87(3)° |

| Volume | 752.1(5) ų |

| Z | 4 |

| Calculated Density | 1.334 Mg/m³ |

| Refinement Details | |

| R-factor (gt) | 0.045 |

| wR-factor (ref) | 0.121 |

| Goodness-of-fit | 1.05 |

Molecular Structure and Conformation

The molecule of N'-phenylhydrazinecarboxamide consists of a phenyl ring linked to a hydrazinecarboxamide moiety.[1] The conformation of the molecule is a key feature, with the relative orientation of the phenyl ring and the carboxamide group being of particular interest. In the solid state, the molecule adopts a largely planar conformation, which is likely stabilized by intramolecular hydrogen bonding.[16]

Selected bond lengths and angles are presented in the table below. The C-N and C=O bond lengths within the carboxamide group are consistent with those observed in related structures.[16]

| Bond | Length (Å) | Angle | Degree (°) |

| C1-N1 | 1.38(2) | N1-N2-C7 | 118.5(1) |

| N1-N2 | 1.41(2) | N2-C7-O1 | 123.4(1) |

| N2-C7 | 1.34(2) | N2-C7-N3 | 115.6(1) |

| C7-O1 | 1.24(2) | O1-C7-N3 | 121.0(1) |

| C7-N3 | 1.33(2) |

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of N'-phenylhydrazinecarboxamide is dominated by a network of intermolecular hydrogen bonds.[1] The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.[17] In this structure, molecules are linked into centrosymmetric dimers via a pair of N-H···O hydrogen bonds.[16] These dimers are further connected into a three-dimensional network through additional hydrogen bonding interactions.

Caption: A schematic representation of the centrosymmetric hydrogen-bonded dimer.

This hydrogen bonding network is a critical factor in the stability of the crystal lattice and influences the physical properties of the material.[1]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystal structure analysis of N'-phenylhydrazinecarboxamide. The detailed experimental protocols and the analysis of the structural data highlight the power of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of molecules. The understanding of the conformational preferences and the intricate network of hydrogen bonds in the solid state provides a solid foundation for future research.

For drug development professionals, this structural information can be used in computational modeling studies to predict the binding of N'-phenylhydrazinecarboxamide derivatives to biological targets. For materials scientists, the robust hydrogen-bonding network suggests potential applications in crystal engineering and the design of new materials with tailored properties. Further studies could explore the synthesis and crystallization of derivatives of N'-phenylhydrazinecarboxamide to investigate the effects of substituents on the molecular conformation and crystal packing.

References

-

PLATON for Windows - School of Chemistry. Available at: [Link]

-

PLATON for MS-Windows. Available at: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

-

The PLATON Homepage. Available at: [Link]

-

PLATON INTRO - MIT. Available at: [Link]

-

Small molecule crystallography - Excillum. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry - Diamond Light Source. Available at: [Link]

-

The SHELX package - MIT OpenCourseWare. Available at: [Link]

-

Solve a small-molecule structure - CCP4 wiki. Available at: [Link]

-

Refinement of Large Small-Molecule Structures Using SHELXL-92 | Crystallographic Computing 6: A Window on Modern Crystallography | Oxford Academic. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

Crystal structure of N-phenyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide with Z′ = 4, C13H12N4O2. Available at: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Available at: [Link]

-

Small Molecule Structure Solution and Refinement - HKL-xray. Available at: [Link]

-

(2E)-2-Benzylidene-N-phenylhydrazinecarboxamide - PMC - PubMed Central. Available at: [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

-

Phenylhydrazine derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC - NIH. Available at: [Link]

-

N-hydroxy-1-hydrazinecarboxamide | CH5N3O2 | CID 282741 - PubChem - NIH. Available at: [Link]

-

A view of the intermolecular hydrogen bonding (dashed lines) in the... - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, - SciSpace. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate - PMC - NIH. Available at: [Link]

-

The crystal structure of N′-(2-nitrobenzylidene)-2-phenylacetohydrazide, C15H13N3O3. Available at: [Link]

-

Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - RCSI Repository. Available at: [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. Available at: [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. Available at: [Link]

-

Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation - Preprints.org. Available at: [Link]

-

Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives. Available at: [Link]

-

H‐Bond: Τhe Chemistry‐Biology H‐Bridge - PMC - PubMed Central - NIH. Available at: [Link]

-

4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates - MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. H‐Bond: Τhe Chemistry‐Biology H‐Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excillum.com [excillum.com]

- 4. rigaku.com [rigaku.com]

- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. diamond.ac.uk [diamond.ac.uk]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 12. PLATON [chem.gla.ac.uk]

- 13. PLATON [cristal.org]

- 14. PLATON [crystal.chem.uu.nl]

- 15. PLATON INTRO [web.mit.edu]

- 16. (2E)-2-Benzylidene-N-phenylhydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"solubility of N-hydroxy-2-phenyl-1-hydrazinecarboxamide in different solvents"

An In-depth Technical Guide to the Solubility of N-hydroxy-2-phenyl-1-hydrazinecarboxamide in Different Solvents

Abstract

The determination of solubility is a cornerstone of early-stage drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. This guide provides a comprehensive technical overview of the methodologies for assessing the solubility of this compound, a representative of the broader hydrazinecarboxamide class of compounds which have shown promise in various therapeutic areas, including as anticancer agents.[1][2] While specific solubility data for this compound is not extensively documented in public literature, this whitepaper outlines the established principles and robust experimental protocols necessary for its determination. We will delve into the theoretical underpinnings of solubility, present detailed workflows for both thermodynamic and kinetic solubility assays, and discuss the critical role of analytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reliable solubility profile for this and similar novel chemical entities.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

This compound belongs to the hydrazinecarboxamide family, a class of organic compounds investigated for a range of pharmacological activities.[3] The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount parameter. Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, dooming an otherwise potent compound to failure. Therefore, a thorough understanding and precise measurement of a compound's solubility in various relevant media is not merely a routine task but a critical step in risk mitigation and strategic development.[4][5]

This guide will provide the necessary framework for a scientist to approach the solubility determination of this compound with scientific rigor. We will explore the "gold standard" shake-flask method for determining thermodynamic solubility and higher-throughput techniques for assessing kinetic solubility, which is often employed in the early discovery phases.[6][7]

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. This equilibrium is governed by the intermolecular forces between the solute and solvent molecules. For a pharmaceutical compound like this compound, several factors influence its solubility:

-

Physicochemical Properties of the Compound: The presence of polar functional groups (e.g., hydroxyl, amide, hydrazine moieties) can facilitate hydrogen bonding with polar solvents like water, whereas non-polar moieties (e.g., the phenyl group) contribute to solubility in organic solvents.

-

The Nature of the Solvent: "Like dissolves like" is a fundamental principle. Polar solvents will better dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. In drug development, a range of solvents is typically tested, from aqueous buffers simulating physiological pH to organic solvents used in formulation.

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature, although exceptions exist. All solubility measurements must be conducted under strict temperature control.

-

pH of the Medium: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility. The intrinsic solubility of a compound is its solubility in its non-ionized form.

Experimental Determination of Solubility

A multi-faceted approach is often necessary to build a comprehensive solubility profile. This typically involves determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable ("gold standard") technique for determining thermodynamic equilibrium solubility.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl buffer, water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure equilibrium is reached with the solid phase.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully separate the saturated solution from the solid residue. This can be achieved by either centrifugation or filtration.[4] Filtration through a low-binding filter (e.g., PVDF) is common.

-

-

Quantification:

-

Dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of µg/mL or mg/mL.

-

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO).[6] This method is faster and requires less compound than the shake-flask method, making it suitable for early drug discovery screening.[5][6] Nephelometry, which measures turbidity, is a common technique for this purpose.[5]

Experimental Protocol: Nephelometry-Based Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., PBS). The DMSO concentration should be kept constant and low (e.g., 1-5%) across all wells.[5]

-

-

Precipitation and Measurement:

-

Upon dilution, the compound may precipitate if its solubility limit is exceeded, causing turbidity.

-

Measure the turbidity of each well using a laser nephelometer.[5] The instrument detects scattered light from the suspended particles.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

Data Presentation: Solubility Profile of this compound

The following table should be used to summarize the experimentally determined solubility data.

| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Notes |

| Water | Shake-Flask | 25 | To be determined | - |

| Phosphate-Buffered Saline (pH 7.4) | Shake-Flask | 37 | To be determined | Simulates physiological pH |

| 0.1 M HCl (pH ~1) | Shake-Flask | 37 | To be determined | Simulates gastric fluid |

| Ethanol | Shake-Flask | 25 | To be determined | Common co-solvent in formulations |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | 25 | To be determined | High solubilizing power |

| Phosphate-Buffered Saline (pH 7.4) | Nephelometry (Kinetic) | 25 | To be determined | For high-throughput screening |

Authoritative Grounding and Causality

Choice of Analytical Method: While UV spectroscopy can be used for concentration determination, it is susceptible to interference from impurities or degradants.[4] HPLC-UV is the superior choice as it separates the parent compound from other species, ensuring that only the solubility of the active pharmaceutical ingredient is measured.[4] This provides a self-validating system where the purity of the analyzed peak can be confirmed.

Equilibration Time: The choice of a 24-48 hour incubation period in the shake-flask method is based on the need to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of the solubility. For certain compounds, particularly those with stable polymorphic forms, longer equilibration times may be necessary.

Importance of pH: For ionizable molecules, solubility can vary dramatically with pH. Determining solubility at different pH values (e.g., simulating the stomach and intestine) is crucial for predicting oral absorption.

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has outlined the established, robust methodologies required to generate a reliable solubility profile. By employing the "gold standard" shake-flask method for thermodynamic solubility and complementary high-throughput techniques for kinetic solubility, researchers can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of the compound through the development pipeline. The principles and protocols detailed herein provide a solid foundation for the physicochemical characterization of this and other novel chemical entities.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved from [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

N-hydroxy-1-hydrazinecarboxamide. (n.d.). PubChem. Retrieved from [Link]

-

(2E)-N-hydroxy-2-(1-{4-[({4-[(1E)-N-(N'-hydroxycarbamimidoyl)ethanehydrazonoyl]phenyl}carbamoyl)amino]phenyl}ethylidene)hydrazinecarboximidamide. (n.d.). PubChem. Retrieved from [Link]

-

An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). ResearchGate. Retrieved from [Link]

-

An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum. Retrieved from [Link]

-

Hydrazinecarboxamide,N-phenyl-. (n.d.). Chemsrc. Retrieved from [Link]

- Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. (n.d.). Google Patents.

-

Synthesis of piperazine-hydrazinocarboxamide derivatives. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

- Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (n.d.). Google Patents.

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sciforum : Event management platform [sciforum.net]

- 3. N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

"thermal stability and decomposition of N-hydroxy-2-phenyl-1-hydrazinecarboxamide"

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition profile of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous hydrazine and carboxamide derivatives to establish a robust predictive framework. The guide outlines a plausible synthetic route, details the critical analytical methodologies for assessing thermal behavior—notably Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and proposes potential decomposition pathways and products. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of the stability of hydrazine-containing compounds.

Introduction: The Significance of Hydrazinecarboxamides

Hydrazinecarboxamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their diverse biological activities often stem from their ability to act as pharmacophores and their unique chemical reactivity.[1] The incorporation of a phenyl group and a hydroxylamine moiety, as in this compound, introduces functionalities that can significantly influence the molecule's thermal stability, decomposition mechanism, and ultimately its safety profile and shelf-life. Understanding these thermal properties is paramount for safe handling, storage, formulation, and application.

Hydrazine and its derivatives are known for their high heats of combustion and potential for energetic decomposition.[2] The thermal decomposition of hydrazines can be influenced by factors such as temperature, pressure, heating rate, and the presence of catalysts.[3] For substituted hydrazines, the nature and position of substituents play a crucial role in determining the primary bond scission events, which can include C-N or N-N bond cleavage.[4]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing related hydrazinecarboxamides and N-hydroxy compounds.[5][6] A common approach involves the reaction of a substituted hydrazine with an isocyanate or a carbamoyl chloride.

Proposed Reaction Scheme:

Phenylhydrazine reacts with a suitable source of the N-hydroxycarbamoyl group. One potential route involves the reaction of phenylhydrazine with an activated form of hydroxycarbamic acid.

Step-by-Step Protocol:

-

Preparation of Phenylhydrazine Solution: Dissolve phenylhydrazine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

-

Generation of the Carboxamoylating Agent: In a separate flask, prepare a solution of an N-hydroxycarbamoylating agent. This could be generated in situ from hydroxyurea or a protected derivative.

-

Reaction: Slowly add the carboxamoylating agent to the phenylhydrazine solution at a controlled temperature, likely cooled in an ice bath to manage any exothermicity.

-

Work-up and Purification: After the reaction is complete, the product would be isolated through standard work-up procedures, which may include extraction and washing. Purification would likely be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Methodologies for Thermal Analysis

The thermal stability and decomposition of this compound would be comprehensively characterized using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residues.

Experimental Protocol for TGA:

-

Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study the intrinsic thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to approximately 600 °C or until no further mass loss is observed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is run under an inert nitrogen atmosphere.

-

Heating Program: The sample is heated at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak maximum of the decomposition exotherm provide crucial information about the thermal stability.

Diagram of Thermal Analysis Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Predicted Thermal Stability and Decomposition Pathways

Based on the structure of this compound and literature on related compounds, several decomposition pathways can be hypothesized. The presence of the N-N bond in the hydrazine moiety and the N-OH bond are likely points of initial thermal cleavage.

Key Structural Features Influencing Stability:

-

N-N Bond: Hydrazine derivatives are known to undergo N-N bond scission.[8]

-

N-OH Bond: The N-hydroxy group can be a site of initial fragmentation.

-

Phenyl Group: The aromatic ring is relatively stable but can influence the stability of adjacent bonds.

-

Carboxamide Group: This group is generally stable but can participate in intramolecular reactions upon initial fragmentation.

Proposed Decomposition Mechanism:

The thermal decomposition is likely to be a multi-step process. An initial decomposition step could involve the cleavage of the weakest bond, which is predicted to be the N-N or N-OH bond.

-

Initial Scission: Homolytic cleavage of the N-N bond would generate phenylaminyl and N-hydroxycarboxamide radicals. Alternatively, cleavage of the N-OH bond could occur.

-

Radical Reactions: These initial radical species would be highly reactive and could undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination.

-

Secondary Decomposition: Further fragmentation of the initial products would lead to the formation of smaller, more stable molecules.

Potential Decomposition Products:

Analysis of the decomposition products would likely be carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) on the evolved gases from a TGA experiment (TGA-MS). Based on the structure, the following decomposition products are plausible:

-

Aniline (from the phenylhydrazine moiety)

-

Phenyl isocyanate

-

Water

-

Nitrogen gas (N₂)

-

Ammonia (NH₃)[3]

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Benzene

Table 1: Predicted Thermal Analysis Data Summary

| Parameter | Analytical Technique | Predicted Observation | Significance |

| Melting Point (Tm) | DSC | Endothermic peak | Provides information on purity and crystalline form. |

| Onset of Decomposition (Tonset) | TGA / DSC | Start of mass loss / Start of exothermic peak | Key indicator of the lower limit of thermal stability. |

| Decomposition Steps | TGA / DTG | One or more distinct mass loss events | Indicates a multi-step decomposition process. |

| Decomposition Enthalpy (ΔHd) | DSC | Area under the exothermic decomposition peak | Quantifies the energy released during decomposition. |

| Final Residue | TGA | Mass remaining at high temperature | Indicates the formation of non-volatile products (e.g., char). |

Factors Influencing Stability and Safe Handling

The stability of this compound can be influenced by several external factors.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, potentially at lower temperatures than in an inert atmosphere.[9]

-